

# tantalum silicide annealing temperature effects on resistivity

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## Compound of Interest

Compound Name: Tantalum silicide

Cat. No.: B078852

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## Technical Support Center: Tantalum Silicide Annealing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **tantalum silicide** ( $\text{TaSi}_2$ ) annealing. The following information addresses common issues encountered during experiments and offers guidance on achieving desired film properties.

### Frequently Asked Questions (FAQs)

Q1: What is the primary effect of annealing temperature on the resistivity of **tantalum silicide** thin films?

Annealing temperature plays a crucial role in reducing the resistivity of **tantalum silicide** films. As the annealing temperature increases, the sheet resistance of the  $\text{TaSi}_2$  thin film decreases. [1][2][3] This is attributed to the crystallization of the film and grain growth, which reduces electron scattering at grain boundaries.

Q2: At what temperature does the crystallization of **tantalum silicide** typically occur?

The crystallization of **tantalum silicide** ( $\text{TaSi}_2$ ) predominantly occurs at annealing temperatures between  $800^\circ\text{C}$  and  $900^\circ\text{C}$ . [1] X-ray diffraction (XRD) analysis shows a significant change in the diffraction peaks within this temperature range, indicating a

transformation from an amorphous or fine-grained structure to a more ordered crystalline phase.<sup>[1]</sup>

Q3: What are the common methods for depositing **tantalum silicide** thin films?

Sputtering is a widely used method for depositing **tantalum silicide** thin films.<sup>[1][2][3]</sup> This process involves bombarding a **tantalum silicide** target with ions in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate. Both DC magnetron sputtering and cosputtering from pure tantalum and silicon targets are common techniques.<sup>[1][4]</sup>

Q4: How is the sheet resistance of **tantalum silicide** films typically measured?

The sheet resistance of **tantalum silicide** films is commonly measured using a four-point probe.<sup>[1][2][3]</sup> This technique involves bringing four equally spaced probes into contact with the film. A DC current is passed through the outer two probes, and the voltage is measured between the inner two probes. This method provides an accurate measurement of the sheet resistance, which can then be used to calculate the resistivity of the film.

## Data Presentation

The following table summarizes the effect of annealing temperature on the sheet resistance of a 1000 Å thick **tantalum silicide** (TaSi<sub>2</sub>) film. The data shows a clear trend of decreasing sheet resistance with increasing annealing temperature.

Annealing Temperature (°C)	Sheet Resistance ( $\Omega/\text{sq}$ )
As-deposited	~10.0[4]
400	~22.5[1]
500	Not specified
600	~18.0[1]
700	~15.0[1]
800	~12.5[1]
900	~10.0[1]
1000	~2.0[4]
1100	~1.9[4]
1200	~1.83[4]

## Experimental Protocols

### Tantalum Silicide Thin Film Deposition by Sputtering

A detailed methodology for depositing **tantalum silicide** thin films is as follows:

- **Substrate Preparation:** Begin with clean silicon wafers (p-type or n-type). A standard RCA clean is recommended to remove organic and inorganic contaminants from the wafer surface.
- **Sputtering System:** Utilize a magnetron DC sputtering system with a high-purity TaSi<sub>2</sub> target.
- **Vacuum Conditions:** Pump down the sputter deposition chamber to a base pressure of less than  $8 \times 10^{-7}$  Torr.
- **Sputtering Process:** Introduce high-purity argon gas into the chamber and maintain a pressure of 5–7 mTorr. Sputter the TaSi<sub>2</sub> target to deposit a thin film on the silicon wafer. The film thickness can be controlled by the deposition time and sputtering power.

## Annealing of Tantalum Silicide Thin Films

The following protocol outlines the annealing process to reduce the resistivity of the deposited films:

- **Furnace Setup:** Use a tube furnace or a rapid thermal annealing (RTA) system.
- **Annealing Ambient:** The annealing can be performed in a nitrogen (N<sub>2</sub>), forming gas, or oxygen-containing steam ambient.<sup>[1][2][3]</sup> For preventing oxidation, an inert ambient like N<sub>2</sub> is often preferred.
- **Temperature Range:** Anneal the samples at temperatures ranging from 400°C to 900°C.<sup>[1][2][3]</sup>
- **Duration:** The annealing duration can range from 30 minutes to 1.5 hours for furnace annealing.<sup>[1][2][3]</sup> For RTA, shorter durations are used.
- **Cooling:** After annealing, allow the samples to cool down to room temperature in a controlled manner within the inert ambient to prevent oxidation.

## Troubleshooting Guides

This section addresses specific issues that may be encountered during the annealing of **tantalum silicide** films.

Issue 1: Higher than expected sheet resistance after annealing.

- **Possible Cause:** Incomplete crystallization of the TaSi<sub>2</sub> film.
- **Troubleshooting Steps:**
  - Verify the annealing temperature. Ensure it is within the optimal range for crystallization (800-900°C).<sup>[1]</sup>
  - Check the annealing time. Insufficient annealing time may not allow for complete grain growth.

- Analyze the film structure using X-ray diffraction (XRD) to confirm the crystalline phase of TaSi<sub>2</sub>.

Issue 2: Film delamination or peeling after annealing.

- Possible Cause: High residual stress in the film, which can be exacerbated by the annealing process.
- Troubleshooting Steps:
  - Optimize the sputtering deposition parameters to reduce intrinsic stress.
  - Use a slower heating and cooling ramp during annealing to minimize thermal stress.
  - Consider using an adhesion-promoting layer between the substrate and the **tantalum silicide** film.

Issue 3: Oxidation of the **tantalum silicide** film.

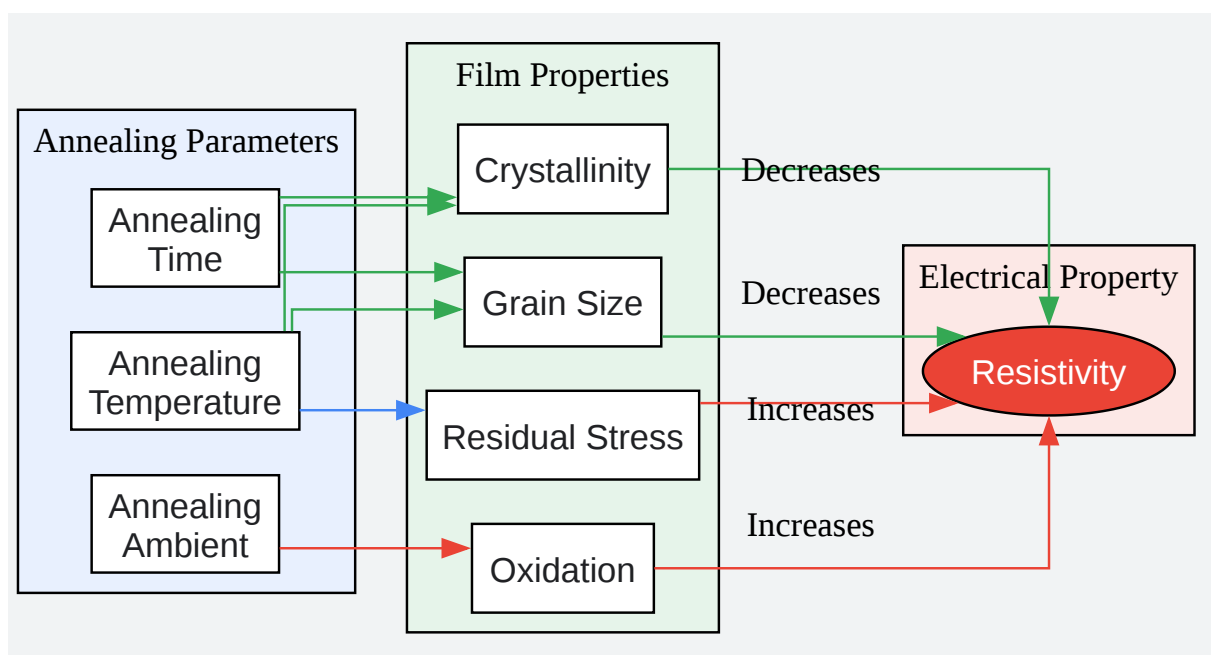
- Possible Cause: Presence of oxygen or moisture in the annealing chamber.
- Troubleshooting Steps:
  - Ensure a high-purity inert gas (e.g., nitrogen or argon) is used during annealing.
  - Check for leaks in the furnace tube and gas lines.
  - Use a getter pump or perform a thorough purge of the chamber before heating to remove residual oxygen.

Issue 4: Formation of undesired silicide phases.

- Possible Cause: Incorrect stoichiometry of the as-deposited film or reaction with the silicon substrate.
- Troubleshooting Steps:
  - Verify the composition of the sputtering target.

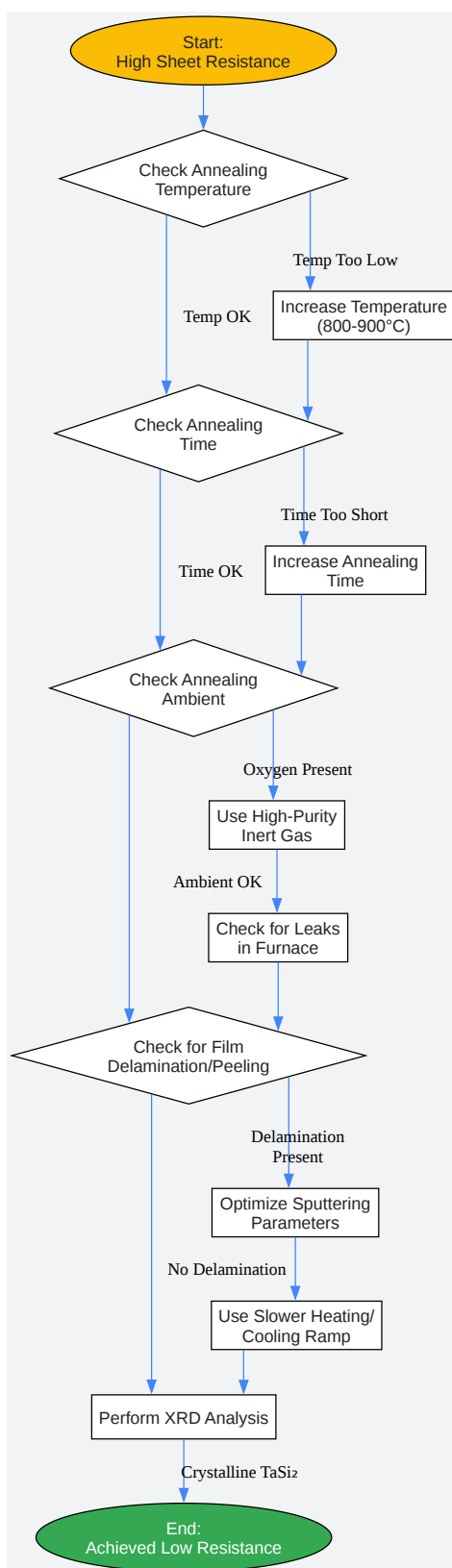
- For co-sputtered films, carefully calibrate the deposition rates of tantalum and silicon to achieve the desired Ta:Si ratio.
- Control the annealing temperature and time to favor the formation of the desired TaSi<sub>2</sub> phase. Other phases like Ta<sub>5</sub>Si<sub>3</sub> may form under different conditions.

## Visualizations



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Caption: Relationship between annealing parameters, film properties, and resistivity.



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Caption: Troubleshooting workflow for high sheet resistance in annealed TaSi<sub>2</sub> films.

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